Methyl4-hydroxyisoxazole-3-carboxylate

Catalog No.
S15858348
CAS No.
M.F
C5H5NO4
M. Wt
143.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl4-hydroxyisoxazole-3-carboxylate

Product Name

Methyl4-hydroxyisoxazole-3-carboxylate

IUPAC Name

methyl 4-hydroxy-1,2-oxazole-3-carboxylate

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

InChI

InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-10-6-4/h2,7H,1H3

InChI Key

OHHYBTSQASUGRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC=C1O

Methyl 4-hydroxyisoxazole-3-carboxylate is a chemical compound characterized by its isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound features a hydroxyl group (-OH) at the fourth position and a carboxylate group (-COOCH3) at the third position of the isoxazole ring. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Typical for compounds with carboxylate and hydroxyl functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed back to the corresponding acid.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly when activated by converting it into a better leaving group.

The synthesis of methyl 4-hydroxyisoxazole-3-carboxylate often involves multi-step processes, including cyclization reactions and functional group modifications, as detailed in various studies .

Research indicates that methyl 4-hydroxyisoxazole-3-carboxylate exhibits significant biological activities. It has been studied for its potential anticancer properties, showing efficacy against various cancer cell lines. For instance, derivatives of isoxazole compounds have demonstrated cytotoxic effects on leukemia cells . Furthermore, compounds with similar structures have been observed to inhibit certain enzymes and exhibit antimicrobial properties .

The synthesis of methyl 4-hydroxyisoxazole-3-carboxylate typically involves several key steps:

  • Formation of Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds or other suitable precursors.
  • Carboxylation: The introduction of the carboxylate group can be performed via methods such as the reaction of isoxazoles with carbon dioxide under specific conditions.
  • Methylation: The final step often involves methylating the carboxylic acid to form the ester using reagents like methyl iodide in the presence of a base .

These methods emphasize the importance of regioselectivity and yield optimization in synthetic processes.

Methyl 4-hydroxyisoxazole-3-carboxylate finds applications primarily in medicinal chemistry and drug development. Its derivatives are being explored as potential pharmaceuticals due to their biological activities. Additionally, it serves as an intermediate in the synthesis of more complex organic molecules and may be utilized in agrochemical formulations .

Studies focusing on interaction profiles indicate that methyl 4-hydroxyisoxazole-3-carboxylate may interact with various biological targets, including enzymes involved in metabolic pathways. Molecular docking studies have suggested that it could bind effectively to specific protein targets, potentially inhibiting their activity . Such interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with methyl 4-hydroxyisoxazole-3-carboxylate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl 3-hydroxyisoxazole-5-carboxylateHydroxyl at position 3; carboxylate at 5Exhibits different biological activity profiles
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateAmino group at position 4; methoxy at 3Potentially more active against specific cancer types
Methyl 4-amino-2-thioxo-1,2-dihydroquinoline-3-carboxylateQuinoline structure; thioxo substituentKnown for antibacterial properties

These compounds highlight the diversity within isoxazole derivatives while showcasing how slight modifications can lead to significant differences in biological activity and applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

143.02185764 g/mol

Monoisotopic Mass

143.02185764 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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